Pyrene, 10b,10c-dihydro-10b,10c-dimethyl-, trans-

Description

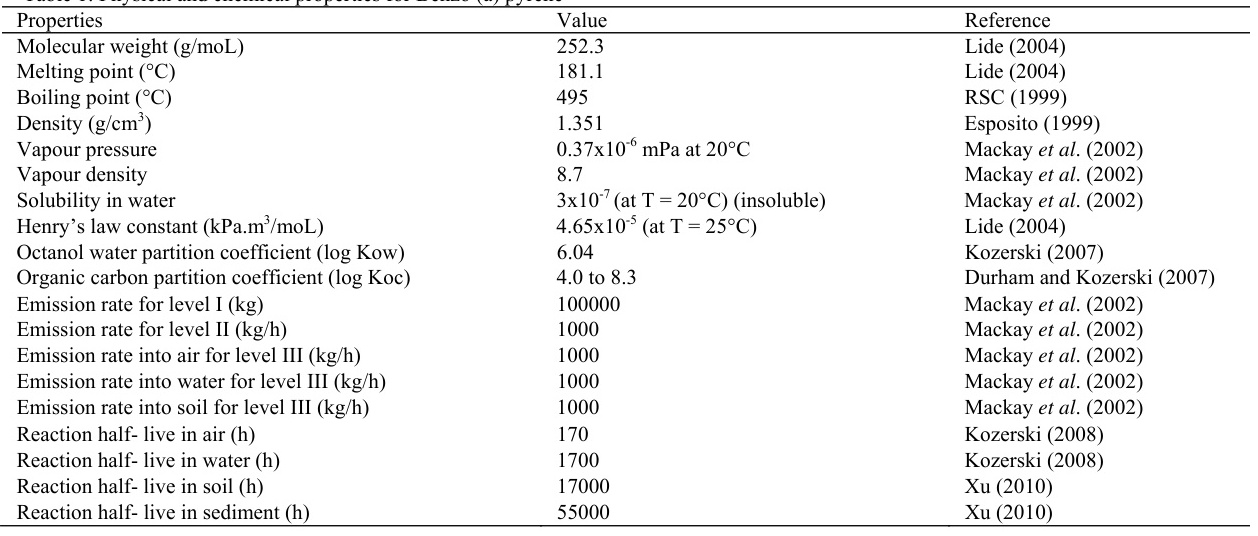

trans-10b,10c-Dihydro-10b,10c-dimethylpyrene (DHDMPy) is a hydrogenated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. The compound features two methyl groups at the 10b and 10c positions and a trans-configuration of hydrogen atoms across the central pyrenoid bond. Its rigid, nearly planar structure resembles a [14]annulene, contributing to unique electronic properties . Unlike pyrene, DHDMPy lacks the central conjugated double bond, which significantly alters its optical and chemical behavior. It has been studied for applications ranging from environmental chemistry to materials science, though its non-fluorescent nature limits its utility as a solvent polarity probe .

Properties

CAS No. |

956-84-3 |

|---|---|

Molecular Formula |

C18H16 |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

10b,10c-dimethylpyrene |

InChI |

InChI=1S/C18H16/c1-17-13-5-3-6-14(17)10-12-16-8-4-7-15(11-9-13)18(16,17)2/h3-12H,1-2H3 |

InChI Key |

SHCAFRNIXFPCQX-UHFFFAOYSA-N |

Canonical SMILES |

CC12C3=CC=C4C1(C(=CC=C4)C=CC2=CC=C3)C |

Origin of Product |

United States |

Biological Activity

Pyrene, specifically the compound trans-10b,10c-dihydro-10b,10c-dimethyl- , is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, photochemical properties, and implications in various fields such as molecular electronics and photodynamic therapy.

Chemical Structure and Properties

The compound trans-10b,10c-dihydro-10b,10c-dimethyl- is characterized by its dihydro configuration and dimethyl substitutions at the 10b and 10c positions. Its molecular formula is , indicating a complex structure that influences its reactivity and interactions with biological systems.

1. Photochromic Properties

One of the most notable features of trans-10b,10c-dihydro-10b,10c-dimethyl- is its photochromism , which refers to its ability to undergo reversible transformation upon exposure to light. This property has been extensively studied for applications in molecular electronics and as a photoswitch in various biological contexts.

- Mechanism of Photoisomerization : Studies indicate that the isomerization occurs primarily through a singlet excited state mechanism. The quantum yields for ring opening were found to be low, while those for ring closing approached unity .

| Property | Value |

|---|---|

| Molecular Formula | C18H16 |

| Photoisomerization Yield | Low for opening; High for closing |

| Excited State Involvement | Singlet state dominant |

3. Potential Therapeutic Applications

The unique properties of trans-10b,10c-dihydro-10b,10c-dimethyl- have led to investigations into its use as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that generate reactive oxygen species upon light activation to target cancer cells selectively.

- Case Study : A study highlighted the synthesis of derivatives based on this compound that exhibited enhanced photoactivity when used in conjunction with other targeting agents . These derivatives demonstrated improved efficacy in inducing cytotoxic effects in cancerous cells under specific light conditions.

Scientific Research Applications

Pyrene, 10b,10c-dihydro-10b,10c-dimethyl-, trans- (CAS number 956-84-3) is a chemical compound with the molecular formula C18H16 and a molecular weight of 232.3196 . Research indicates potential applications of this compound in scientific research, particularly in photodynamic therapy and polymerization processes .

Scientific Research Applications

Photodynamic Therapy (PDT)

Trans-10b,10c-dihydro-10b,10c-dimethyl-pyrene's unique properties have spurred investigations into its use as a photosensitizer in photodynamic therapy (PDT).

Polymerization Processes

Pyrene derivatives are utilized as photoinitiators in polymerization . These molecules can face challenges related to their migration within the polymer network, which can affect various applications .

Enhancing Light Absorption

Researchers have worked to enhance the molar extinction coefficient of pyrene-based compounds and address migratability issues by attaching pyrene units to a truxene core, creating an oligomeric structure . For example, attaching three pyrene units to the truxene core (as in Pyr_10) creates a broad absorption band ranging from 330 nm to 415 nm in acetonitrile, with a tail extending to 500 nm . This is a significant difference from Pyr_1, which does not extend beyond 380 nm . The enhancement of light absorption is due to the efficient coupling of the molecular orbitals of the pyrene units with the truxene core, leading to higher delocalization and a redshifted absorption .

Initiating Systems for Polymerization

Specific pyrene derivatives such as Pyr_10 can be used with diphenyl iodonium (Ph2I+) and tris(trimethylsilyl)silane ((TMS)3Si−H) to create a dual initiating system for generating interpenetrated networks (IPNs) . This system can initiate both the cationic polymerization (CP) of epoxides and the free radical polymerization (FRP) of acrylates . Fluorescence quenching experiments have shown that Pyr_10 can promote a fast decomposition of diphenyl iodonium by electron transfer, with an interaction rate constant of . The addition of (TMS)3Si−H to the Pyr_10/Ph2I+ system results in the formation of silyl radicals ((TMS)3Si- ) by hydrogen abstraction with phenyl radicals (Ph- ), which can initiate an FRP process . The (TMS)3Si- can be oxidized by Ph2I+ or Pyr_10+- , generating silylium cations capable of initiating the Free Radical Promoted Cationic Polymerization (FRPCP) of epoxides .

Chemical Reactions Analysis

Photochromic Isomerization

DMDHP exhibits reversible photoisomerization between its closed (dihydropyrene) and open (pyrene) forms. This reaction is central to its function as a molecular switch:

Mechanism and Quantum Yields

-

Ring-opening : UV irradiation (365 nm) induces isomerization to the open pyrene form via the singlet excited state. The quantum yield (Φ<sub>open</sub>) is temperature-dependent, ranging from 0.10 ± 0.02 at 20°C to 0.18 ± 0.03 at -50°C .

-

Ring-closing : Visible light (436 nm) regenerates the closed form with a near-unity quantum yield (Φ<sub>close</sub> ≈ 1.0) .

Key Data

| Parameter | Value | Conditions |

|---|---|---|

| Φ<sub>open</sub> | 0.10 ± 0.02 | 20°C, cyclohexane |

| Φ<sub>open</sub> | 0.18 ± 0.03 | -50°C, cyclohexane |

| Φ<sub>close</sub> | ~1.0 | 20°C, cyclohexane |

The reaction proceeds concertedly without triplet-state involvement, as confirmed by laser flash photolysis .

Oxidative Ring-Opening Reactions

DMDHP undergoes irreversible oxidative ring-opening under chemical or electrochemical conditions:

(a) Chemical Oxidation with N-Bromosuccinimide (NBS)

-

Treatment with NBS in CH<sub>2</sub>Cl<sub>2</sub>/DMF yields 4-bromo-2,7-di-tert-butylpyrene derivatives (92% yield) .

-

Conditions : 0°C → 20°C, 1 h, argon atmosphere.

(b) Electrochemical Oxidation

-

Cyclic voltammetry shows two reversible oxidation peaks at +0.85 V and +1.25 V (vs. Ag/AgCl) .

-

Bulk electrolysis at +1.5 V in CH<sub>2</sub>Cl<sub>2</sub>/TBAPF<sub>6</sub> generates a dication intermediate, which undergoes ring-opening to pyrene derivatives .

Cross-Coupling Reactions

DMDHP participates in palladium-catalyzed coupling to introduce functional groups:

(a) Suzuki-Miyaura Cross-Coupling

-

4,9-Disubstituted DMDHP derivatives are synthesized using aryl boronic acids.

-

Example: Reaction with pyridyl boronic acid yields 4,9-dipyridyl-DMDHP (65% yield) .

(b) Sonogashira Coupling

-

2,7-Ethynyl-substituted DMDHP derivatives are synthesized with triisopropylsilylacetylene (61% yield) .

-

Catalyst : Pd(PPh<sub>3</sub>)Cl<sub>2</sub>/CuI, diisopropylamine/DMF, 75°C, 36 h .

Thermal Rearrangement

DMDHP undergoes single-crystal-to-single-crystal thermal isomerization:

-

Heating at 120°C converts 2,7-bis(triisopropylsilylethynyl)-DMDHP to pyrene derivatives via a -sigmatropic shift .

-

Monitoring : Single-crystal XRD and HPLC confirm a stepwise mechanism with 85% conversion after 24 h .

Organometallic Complexation

DMDHP forms stable complexes with transition metals, altering its electronic properties:

(a) Tricarbonylchromium Complexes

-

Reaction with (Cr(CO)<sub>3</sub>(C<sub>6</sub>H<sub>6</sub>)) yields bis-complexed DMDHP derivatives (50% yield) .

-

Impact : Reduces ring current shielding (δ<sub>Me</sub> shifts from -4.25 to +0.64 ppm) .

(b) Ruthenium Complexes

-

Reaction with [RuCl<sub>2</sub>(hexamethylbenzene)]<sub>2</sub> forms η<sup>6</sup>-complexes, enhancing bond fixation .

Conductivity Studies

Single-molecule conductance measurements reveal unique electronic behavior:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Electronic Properties

Key Observations :

- This contrasts with DHDMBPy, which retains weak fluorescence from residual aromaticity .

- Carcinogenicity: DHDMPy and other hydrogenated PAHs (e.g., DHDMBPy) show negligible mutagenicity compared to benzo[a]pyrene, highlighting the role of conjugated double bonds in carcinogenicity .

Environmental Degradation and Reactivity

- Co-metabolism of structurally similar PAHs (e.g., phenanthrene, naphthalene) accelerates degradation due to shared enzymatic pathways .

Research Findings and Implications

- Fluorescence Quenching : The absence of fluorescence in DHDMPy is attributed to disrupted conjugation, as shown by frontier molecular orbital (FMO) analyses in similar compounds .

- Toxicity Reduction: Hydrogenation and methylation in DHDMPy eliminate the "bay-region" and "K-region" critical for PAH carcinogenicity, making it a safer alternative for industrial applications .

- Synthetic Challenges : Derivatives like 4,9-dibromo-DHDMPy require multi-step synthesis, complicating large-scale production .

Preparation Methods

Preparation of Cyclophanediene Precursors

- The synthesis begins with dithia[3.3]cyclophanes , which are subjected to a Wittig rearrangement . This reaction rearranges the sulfur-bridged cyclophane to a cyclophanediene structure.

- Following this, a Hofmann elimination sequence is employed to remove nitrogen substituents and form the desired diene structure.

- The cyclophanedienes thus formed serve as key intermediates for further functionalization.

Valence Isomerization to Dihydropyrene Derivatives

- The final step involves the valence isomerization of the substituted cyclophanedienes to the trans-10b,10c-dihydropyrene derivatives.

- This isomerization is typically thermal or photochemical and results in the formation of the bridged dihydropyrene structure with trans stereochemistry at the 10b and 10c positions.

Synthesis of Organometallic Complexes with trans-10b,10c-dimethyldihydropyrene

The compound also serves as a ligand framework for organometallic complexes, which are synthesized through ligand exchange reactions:

- Reaction of trans-10b,10c-dimethyldihydropyrene derivatives with (η6-naphthalene)tricarbonylchromium(0) in the presence of a catalyst such as THF at moderate temperatures (50-60 °C) yields chromium complexes in good yields (~60%).

- Similar reactions with [RuCl2(hexamethylbenzene)]2 and silver salts produce ruthenium complexes.

- Cyclopentadienide-fused dihydropyrene derivatives are synthesized in multiple steps involving formylation, Wittig-Horner reactions, hydrogenation, hydrolysis, and cyclization to ketones, followed by reductions and complexation with metal carbonyls such as pentacarbonyl manganese bromide or pentamethylcyclopentadienyl ruthenium chloride.

These organometallic complexes have been characterized by NMR, mass spectrometry, and elemental analysis, providing insights into their stereochemistry and electronic properties.

Data Table: Key Synthetic Steps and Yields

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Dithia[3.3]cyclophane to cyclophanediene | Wittig rearrangement + Hofmann elimination | Wittig reagents, elimination conditions | Not specified | Formation of cyclophanediene intermediates |

| Alkyl chain introduction | Wittig reaction + Reduction | Wittig reagents, reducing agents | Not specified | Alkyl substituents introduced |

| Valence isomerization | Thermal/photochemical isomerization | Heat or light | Not specified | Formation of trans-10b,10c-dihydropyrene |

| Ligand exchange (Cr complex) | Ligand exchange | (η6-naphthalene)Cr(CO)3, THF catalyst, 50-60 °C | ~60% | Formation of chromium complexes |

| Ruthenium complex formation | Ligand exchange | [RuCl2(HMB)]2, AgBF4, room temperature | Not specified | Ruthenium complexes as BF4 salts |

| Cyclopentadienide derivative synthesis | Multi-step synthesis | Formylation, Wittig-Horner, hydrogenation, etc. | 63-86% (various steps) | Complex multi-step route to fused derivatives |

Research Outcomes and Analytical Observations

- NMR spectroscopy reveals characteristic chemical shifts for the internal methyl protons of trans-10b,10c-dimethyldihydropyrene and its derivatives, often showing upfield shifts due to ring current effects.

- The proton chemical shifts of alkyl chains in derivatives with long internal alkyl substituents are consistent, indicating similar conformational behavior.

- Application of models such as the Johnson−Bovey model and empirical correlations between proton ring current shifts and out-of-plane distances have been used to analyze aromaticity and diatropicity.

- Organometallic complexes show varying degrees of bond fixation and aromaticity, with relative bond fixing ability ranked as Cp-Ru-Cp* > benzene-Ru2+-(HMB) > Cp-Mn(CO)3 > benzene-Cr(CO)3 > benzene.

- These studies provide quantitative insights into the aromatic character and electronic structure of the trans-10b,10c-dihydropyrene core and its metal complexes.

Q & A

Q. Basic Research Focus

- Adsorption Studies : Use batch experiments with soil matrices of varying organic carbon content. Monitor DHDMPy uptake via HPLC-UV or GC-MS. Include controls with pristine pyrene to compare hydrophobicity-driven adsorption .

- Degradation Pathways : Apply UV irradiation in the presence of iron oxides (e.g., goethite) to simulate photolytic degradation. Analyze metabolites via LC-QTOF-MS, referencing pyrene degradation intermediates (e.g., quinones) .

How does DHDMPy’s structural rigidity influence its interactions with nanomaterials, and how can this be leveraged for sensing applications?

Advanced Research Focus

DHDMPy’s planar, strained structure enhances π-π stacking with carbon-based nanomaterials (e.g., graphene, carbon nanotubes). Methodological approaches include:

- Surface Plasmon Resonance (SPR) : Immobilize DHDMPy on gold nanoparticles (AuNPs) functionalized with thiolated linkers to study binding kinetics with aromatic pollutants.

- Fluorescence Quenching Assays : Pair DHDMPy with calixarene-based receptors (as in pyrene-calixarene conjugates) to detect nucleotides via excimer/exciplex formation, though its low quantum yield may require signal amplification .

What computational tools are best suited to model DHDMPy’s vibrational and electronic spectra?

Q. Advanced Methodological Focus

- Vibrational Spectra : Use normal coordinate analysis (NCA) with scaled quantum mechanical force fields to assign IR/Raman bands, referencing pyrene’s experimental spectra .

- Electronic Transitions : Apply time-dependent DFT (TD-DFT) with solvent continuum models (e.g., COSMO) to simulate UV-Vis absorption. Compare with pyrene’s spectra to identify annulene-induced shifts .

How can researchers optimize DHDMPy’s use in micellar systems for nanoparticle synthesis?

Advanced Research Focus

In micellar media (e.g., sodium dodecyl sulfate, SDS), DHDMPy’s hydrophobicity can template nanoparticle growth. Key steps:

Micellar Encapsulation : Use fluorescence correlation spectroscopy (FCS) to monitor DHDMPy partitioning into SDS micelles.

Size Control : Add DHDMPy during AuNP synthesis to exploit its steric effects, reducing particle size polydispersity (validated via TEM/DLS) .

What strategies mitigate reproducibility issues in DHDMPy’s environmental toxicity assays?

Q. Basic Research Focus

- Standardized Exposure Models : Use maize (Zea mays) seedlings in rhizosphere studies with soil spiked at 10–100 mg/kg DHDMPy. Monitor root/shoot biomass and microbial activity (e.g., dehydrogenase assays) .

- QA/QC Protocols : Include internal standards (e.g., deuterated pyrene) in extraction workflows to correct recovery losses during GC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.